molecular formula C9H8N2O4S B1406235 methyl 2-(benzenesulfonyl)-2-diazoacetate CAS No. 70972-83-7

methyl 2-(benzenesulfonyl)-2-diazoacetate

Cat. No.: B1406235
CAS No.: 70972-83-7
M. Wt: 240.24 g/mol
InChI Key: KPNCGLSDUFKJNV-UHFFFAOYSA-N
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Description

methyl 2-(benzenesulfonyl)-2-diazoacetate is an organic compound with the molecular formula C9H8N2O4S and a molecular weight of 240.23 g/mol . This compound is characterized by the presence of a diazo group (-N=N-) and a phenylsulfonyl group attached to an acetate moiety. It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

methyl 2-(benzenesulfonyl)-2-diazoacetate can be synthesized through various methods. One common synthetic route involves the reaction of methyl phenylsulfonylacetate with diazomethane . The reaction typically takes place under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. Industrial production methods may involve the use of automated systems to handle and mix the reagents safely.

Chemical Reactions Analysis

methyl 2-(benzenesulfonyl)-2-diazoacetate undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include dirhodium tetraacetate, alkenes, and various organic substrates. The major products formed from these reactions are cyclopropanes, pyrazoles, and other heterocyclic compounds.

Comparison with Similar Compounds

methyl 2-(benzenesulfonyl)-2-diazoacetate can be compared with other diazo compounds, such as methyl phenyldiazoacetate and vinyldiazo compounds . These compounds share similar reactivity due to the presence of the diazo group but differ in their substituents and specific applications. For example, vinyldiazo compounds are often used in cycloaddition reactions to form heterocyclic compounds . The unique combination of the phenylsulfonyl and diazo groups in methyl 2-diazo-2-(phenylsulfonyl)acetate provides distinct reactivity and versatility in organic synthesis.

Properties

IUPAC Name

methyl 2-(benzenesulfonyl)-2-diazoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-15-9(12)8(11-10)16(13,14)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNCGLSDUFKJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(benzenesulfonyl)-2-diazoacetate
Reactant of Route 2
methyl 2-(benzenesulfonyl)-2-diazoacetate

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